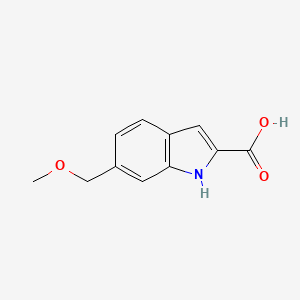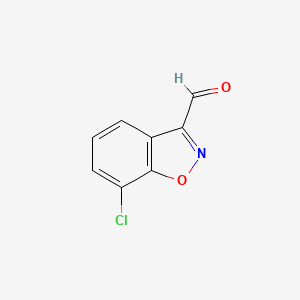
7-Chloro-1,2-benzoxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,2-benzoxazole-3-carbaldehyde is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a chloro group at the 7th position and an aldehyde group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method is the reaction of 2-aminophenol with 7-chlorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like aqueous hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
7-Chloro-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 7-Chloro-1,2-benzoxazole-3-carboxylic acid.
Reduction: 7-Chloro-1,2-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 7-Chloro-1,2-benzoxazole-3-carbaldehyde involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound without the chloro and aldehyde substitutions.
2-Aminobenzoxazole: A benzoxazole derivative with an amino group at the 2nd position.
7-Chlorobenzoxazole: A benzoxazole derivative with a chloro group at the 7th position.
Uniqueness
7-Chloro-1,2-benzoxazole-3-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
特性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC名 |
7-chloro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-4H |
InChIキー |
LNJZZUMZTMGUPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
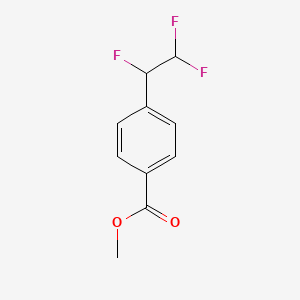
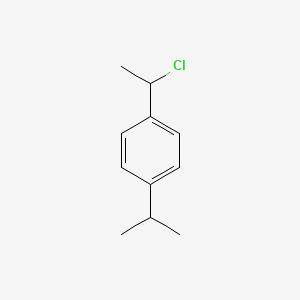
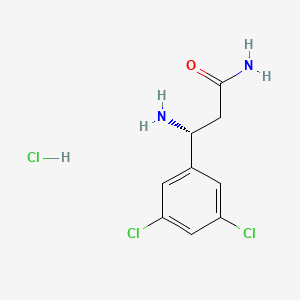
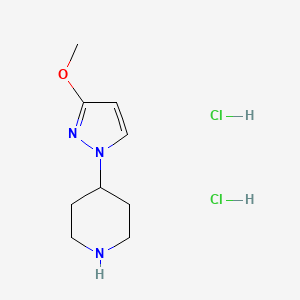

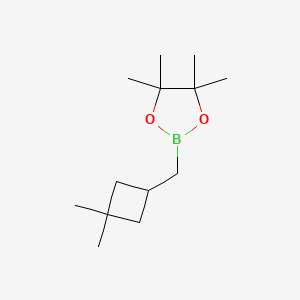
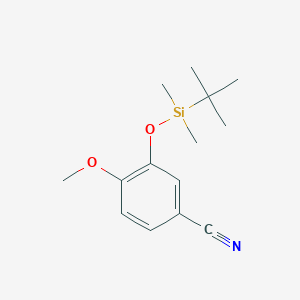
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
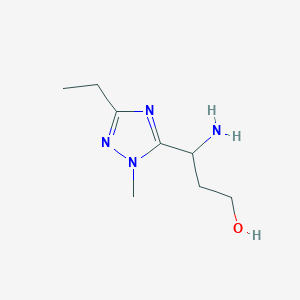
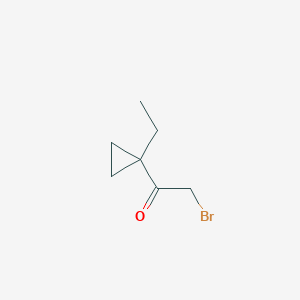
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
